molecular formula C75H56O48 B142814 Woodfordin A CAS No. 127243-65-6

Woodfordin A

Cat. No.: B142814
CAS No.: 127243-65-6
M. Wt: 1725.2 g/mol
InChI Key: HUDRVRFMJDNTKX-GBDOURBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Woodfordin A is a macrocyclic trimeric ellagitannin isolated primarily from Woodfordia fruticosa (Lythraceae), a plant traditionally used in Ayurvedic medicine for its therapeutic properties . Structurally, it consists of three glucose cores linked via valoneoyl and dehydrohexahydroxydiphenoyl (DHHDP) groups, forming a rigid macrocyclic scaffold . This compound exhibits potent host-mediated antitumor activity, stimulating immune responses such as interleukin-1 (IL-1) production in macrophages, which contributes to its anticancer effects . Unlike monomeric ellagitannins, this compound’s macrocyclic architecture enhances its bioactivity by improving stability and target binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin A involves the extraction of the compound from the plant Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: advancements in biotechnological interventions, such as in vitro propagation and elicitation of secondary metabolites, have shown potential for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Woodfordin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Woodfordin A has a wide range of scientific research applications due to its diverse biological activities:

Mechanism of Action

Woodfordin A exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity to produce therapeutic effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biological differences between Woodfordin A and related ellagitannins:

Compound Molecular Structure Source Key Biological Activities IC50/Activity (Selected Data)
This compound Macrocyclic trimer Woodfordia fruticosa Host-mediated antitumor activity; IL-1 stimulation Not explicitly reported; comparable to Oenothein A
Oenothein A Macrocyclic trimer Oenothera biennis Antitumor, immunomodulatory IC50: 28.9 µg/mL (KB cells)
Oenothein B Macrocyclic dimer Epilobium spp., Oenothera spp. Host-mediated antitumor activity; topoisomerase II inhibition IC50: 19.0 µg/mL (Hep3B), 29.0 µg/mL (HeLa)
Woodfordin C Macrocyclic dimer Woodfordia fruticosa DNA topoisomerase II inhibition (10× stronger than etoposide); apoptosis induction IC50: 2.5 µg/mL (topoisomerase II)
Woodfordin D Macrocyclic trimer Woodfordia fruticosa Antitumor activity analogous to Oenothein A IC50: 34.1 µg/mL (HeLa)
Woodfordin F Macrocyclic tetramer Woodfordia fruticosa Enhanced host-mediated antitumor activity due to larger oligomeric structure Activity confirmed in vivo (colon38 tumor model)

Key Findings

Structural Complexity and Bioactivity: Macrocyclic dimers (e.g., Oenothein B, Woodfordin C) exhibit strong enzyme inhibition (e.g., topoisomerase II) and pro-oxidant-mediated apoptosis . Trimers and tetramers (e.g., this compound, D, F) show superior host-mediated antitumor activity by modulating immune responses, unlike smaller oligomers . The valoneoyl group in this compound and Oenothein A is critical for stabilizing interactions with biological targets, such as DNA or immune cell receptors .

Mechanistic Differences: Woodfordin C directly inhibits DNA topoisomerase II (IC50: 2.5 µg/mL), disrupting DNA replication in cancer cells . this compound and Oenothein A indirectly suppress tumor growth by enhancing IL-1 production, promoting macrophage-mediated cytotoxicity . Woodfordin I (a dimeric metabolite of this compound/D) induces apoptosis in leukemia cells via mitochondrial dysfunction, a caspase-dependent pathway .

Source-Specific Variations: While Woodfordia fruticosa produces a spectrum of oligomers (A, C, D, F), Oenothera species (e.g., O. biennis) predominantly yield Oenotheins A and B . Woodfordin C and Oenothein B are chemo-taxonomic markers for Lythraceae and Onagraceae families, respectively .

Biological Activity

Woodfordin A, a bioactive compound derived from the plant Woodfordia fruticosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is part of a group of compounds known as flavonoids, which are recognized for their antioxidant properties and potential health benefits. The compound is primarily extracted from the leaves and flowers of Woodfordia fruticosa, a plant commonly used in traditional medicine.

Antioxidant Activity

Research Findings:

  • This compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies have employed various assays to quantify this activity.
  • For instance, in a study utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, this compound demonstrated an IC50 value of approximately 20.79 μg/mL, indicating strong free radical scavenging ability .

Antimicrobial Properties

Antibacterial Activity:

  • This compound has shown promising antibacterial effects against a range of pathogenic bacteria. In vitro studies revealed that methanolic extracts containing this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 50 to 100 μg/mL, showcasing its potential as a natural antimicrobial agent .

Antidiabetic Effects

Mechanism of Action:

  • The compound has been studied for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels.
  • In vitro assays indicated that this compound had an IC50 value of 444.98 μg/mL against α-amylase, which is significant when compared to standard antidiabetic drugs like acarbose .

Antitumor Activity

Case Studies:

  • This compound has been investigated for its antitumor properties. One study compared its effects with established chemotherapeutic agents like Adriamycin and Etoposide.
  • Results showed that while this compound exhibited moderate growth inhibition against various human tumor cell lines (e.g., PC-1 cells), its mechanism primarily involves the inhibition of DNA topoisomerase II, crucial for DNA replication and repair .

Anti-inflammatory Effects

In Vivo Studies:

  • Animal models have demonstrated that this compound possesses anti-inflammatory properties. Inflammation markers were significantly reduced in treated groups compared to controls.
  • The bark extract containing this compound showed notable results in reducing edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .

Safety and Toxicity

Toxicity Assessment:

  • Acute toxicity studies indicate that this compound has a high safety profile. The median lethal dose (LD50) was found to be greater than 5000 mg/kg body weight, suggesting minimal toxicity at therapeutic doses .

Summary Table of Biological Activities

Activity IC50/Effect Reference
Antioxidant20.79 μg/mL
AntibacterialMIC 50-100 μg/mL
α-Amylase Inhibition444.98 μg/mL
AntitumorModerate growth inhibition
Anti-inflammatorySignificant reduction in edema
Acute ToxicityLD50 > 5000 mg/kg

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Woodfordin A from natural sources, and how can extraction efficiency be optimized?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:

  • Maceration/Soxhlet extraction : Solvent polarity must align with this compound’s solubility profile .
  • Column chromatography : Silica gel or reversed-phase HPLC are standard for purification; TLC monitoring ensures fraction purity .
  • Yield optimization : Parameters such as solvent-to-material ratio, temperature, and extraction time should be systematically tested using factorial experimental designs to maximize efficiency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve planar structures and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula .
  • X-ray crystallography : Critical for absolute configuration determination, requiring high-purity crystals .
  • Infrared (IR) spectroscopy : Validates functional groups (e.g., hydroxyl, carbonyl) .

Q. How is the purity of this compound validated in pharmacological studies?

  • HPLC : Baseline separation with ≥95% peak area purity under optimized mobile phases (e.g., acetonitrile/water gradients) .
  • Melting point analysis : Sharp, reproducible melting points indicate purity .
  • Spectroscopic consistency : NMR and MS spectra must match published data with no extraneous peaks .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s mechanism of action in cancer cell lines?

  • In vitro assays : Use dose-response curves (IC₅₀ determination) in multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Molecular targets : Employ siRNA knockdown, Western blotting, or CRISPR-Cas9 to identify proteins/pathways affected .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to normalize results .
  • Replication : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) ensure robustness .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay conditions) .
  • Source variability : Test this compound from different suppliers or extraction batches to assess purity-driven discrepancies .
  • Methodological transparency : Require full disclosure of assay protocols (e.g., incubation time, cell density) in publications to enable cross-study validation .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, and how should pharmacokinetics be addressed?

  • Animal models : Murine xenografts (e.g., BALB/c nude mice) for antitumor efficacy; dose regimens should reflect human-equivalent pharmacokinetics .
  • ADME profiling : Conduct LC-MS/MS to quantify plasma/tissue concentrations and assess bioavailability .
  • Toxicity screening : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) during chronic dosing .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Synthetic protocols : Publish detailed reaction conditions (solvent, catalyst, temperature) in Supporting Information .
  • Analytical validation : Use chiral HPLC or circular dichroism (CD) to confirm stereochemical integrity of derivatives .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • Error analysis : Report confidence intervals and use tools like GraphPad Prism for robust curve fitting .

Q. Guidelines for Future Research

  • Ethical reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Data sharing : Deposit raw spectral data in public repositories (e.g., Zenodo) to enhance transparency .

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDRVRFMJDNTKX-GBDOURBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H56O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155484
Record name Woodfordin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1725.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127243-65-6
Record name Woodfordin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Woodfordin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.